3-(4-Hydroxyphenyl)chroman-7-ol 3-(4-Hydroxyphenyl)chroman-7-ol 3-(4-Hydroxyphenyl)chroman-7-ol is a member of hydroxyisoflavans.
Equol has been used in trials studying the treatment of Breast Cancer.
A non-steroidal ESTROGEN generated when soybean products are metabolized by certain bacteria in the intestines.
Brand Name: Vulcanchem
CAS No.: 94105-90-5
VCID: VC21341212
InChI: InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2
SMILES: C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol

3-(4-Hydroxyphenyl)chroman-7-ol

CAS No.: 94105-90-5

Cat. No.: VC21341212

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Hydroxyphenyl)chroman-7-ol - 94105-90-5

CAS No. 94105-90-5
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
IUPAC Name 3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Standard InChI InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2
Standard InChI Key ADFCQWZHKCXPAJ-UHFFFAOYSA-N
Isomeric SMILES C1[C@H](COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
SMILES C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Canonical SMILES C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Melting Point 189.5 °C

3-(4-Hydroxyphenyl)chroman-7-ol, commonly known as equol, is a naturally occurring compound that serves as a urinary metabolite of daidzein, a phytoestrogen found in soy products. It is produced by certain bacteria in the gut of humans and some animals, such as horses . Equol has garnered significant attention due to its potential health benefits and biological activities, including its role as a weak estrogenic agonist and its effects on various signaling pathways.

Biological Activities

Equol exhibits several biological activities that are of interest in medical and nutritional research:

  • Estrogenic Activity: Equol acts as a weak estrogenic agonist, interacting with estrogen receptors (ERα and ERβ) with EC50 values of 200 nM and 74 nM, respectively . It can induce breast cancer cell proliferation at low concentrations but also acts as a competitive inhibitor of 17β-estradiol at the estradiol receptor .

  • Signaling Pathways: Equol inhibits TPA-induced neoplastic cell transformation by targeting the MEK/ERK/p90RSK/activator protein-1 signaling pathway . It also functions as a dihydrotestosterone (DHT) blocker, which may have implications for conditions like androgenetic alopecia .

Research Findings

Research on equol has explored its potential benefits in various health contexts:

  • Cardiovascular Health: Some studies suggest that equol may contribute to improved cardiovascular health due to its antioxidant and anti-inflammatory properties, although more research is needed to confirm these effects.

  • Cancer Prevention: Equol's ability to modulate estrogenic activity and inhibit certain signaling pathways suggests potential roles in cancer prevention, particularly in hormone-sensitive cancers.

  • Neuroprotection: There is emerging interest in equol's neuroprotective effects, given its antioxidant properties and potential to influence neuroinflammatory pathways.

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